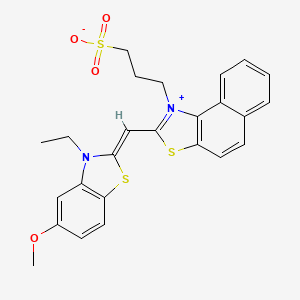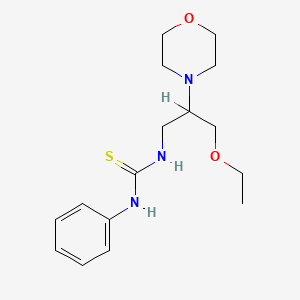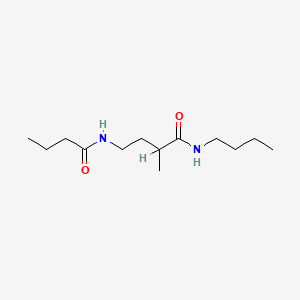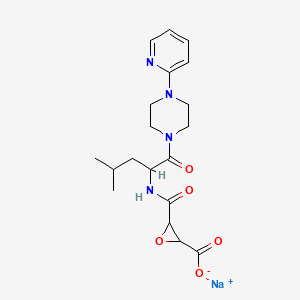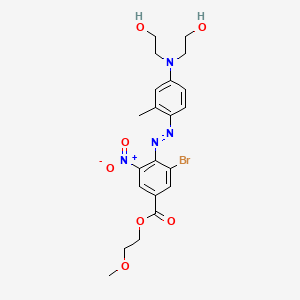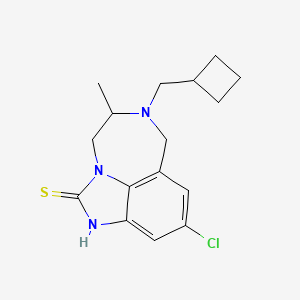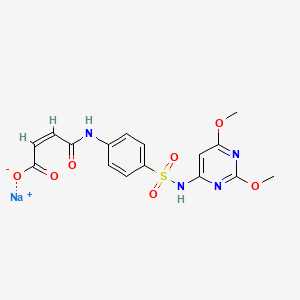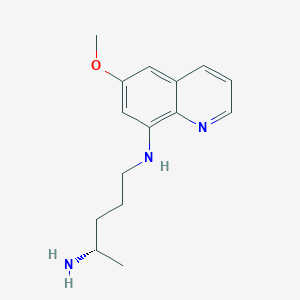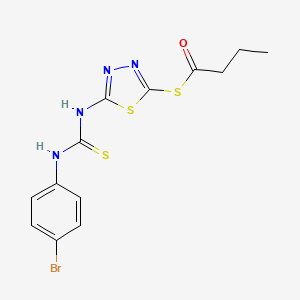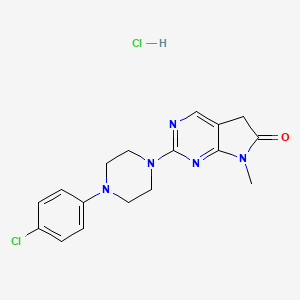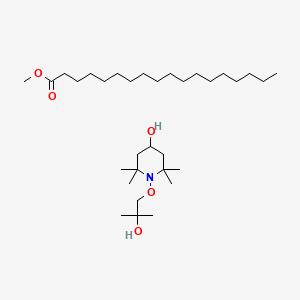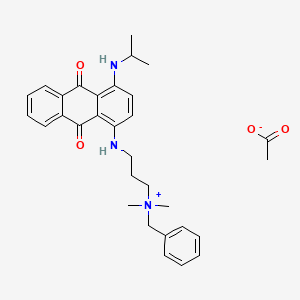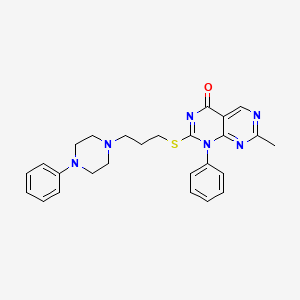
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is a complex organic compound that features a morpholine ring, a propylamine group, and a tetradecenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride typically involves a multi-step process. One common approach starts with the preparation of 3-morpholinopropylamine, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the addition of tetradecenoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropylamine: A simpler compound that shares the morpholine and propylamine moieties but lacks the oxoethyl and tetradecenoic acid groups.
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Another morpholine-containing compound with different functional groups and applications.
Uniqueness
2-(2-((3-Morpholinopropyl)amino)-2-oxoethyl)tetradecenoic acid monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired .
Properties
CAS No. |
93904-81-5 |
|---|---|
Molecular Formula |
C23H43ClN2O4 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(E)-2-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]tetradec-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C23H42N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-21(23(27)28)20-22(26)24-14-12-15-25-16-18-29-19-17-25;/h13H,2-12,14-20H2,1H3,(H,24,26)(H,27,28);1H/b21-13+; |
InChI Key |
IYWOJBWDYJMOGB-PGCULMPHSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C(\CC(=O)NCCCN1CCOCC1)/C(=O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCC=C(CC(=O)NCCCN1CCOCC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


